molecular formula C19H18OSi B154681 Methoxytriphenylsilane CAS No. 1829-41-0

Methoxytriphenylsilane

Cat. No. B154681
CAS RN: 1829-41-0
M. Wt: 290.4 g/mol
InChI Key: BKXVGDZNDSIUAI-UHFFFAOYSA-N
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Description

Methoxytriphenylsilane is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The molecule consists of a silicon atom bonded to a methoxy group and three phenyl groups. This structure makes it a valuable compound in the field of organosilicon chemistry, where it can participate in a variety of chemical reactions and serve as a precursor for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of methoxytriphenylsilane-related compounds often involves the reaction of methoxysilanes with other chemical reagents. For instance, methoxydimethylsilane and methoxytrimethylsilane can be prepared by reacting methanol with bisdimethylsilyl sulphide and bistrimethylsilyl sulphide, respectively, yielding almost quantitative yields . Another example is the synthesis of methoxy-bis[tris(trimethylsilyl)silyl]methane, which is achieved by reacting tris(trimethylsilyl)silyllithium with dichloromethyl methyl ether .

Molecular Structure Analysis

The molecular structure of methoxytriphenylsilane and related compounds is characterized by the presence of silicon atoms bonded to various organic groups. In the case of methoxy-bis[tris(trimethylsilyl)silyl]methane, the structure is significantly distorted due to the steric demands of the two large hypersilyl groups attached to the central carbon atom . These structural features can influence the reactivity and physical properties of the molecules.

Chemical Reactions Analysis

Methoxytriphenylsilane and its derivatives undergo a range of chemical reactions. For example, thermolysis of a methoxytriphenylsiloxycarbene leads to methyl triphenylsilylformate and methyl triphenylsilyl ether through a Brook rearrangement and decarbonylation . Additionally, methoxysilane molecules can be deposited on substrates like iron, forming a thin uniform layer that displaces carbonaceous material . Methoxy groups can also be substituted by lithium amide to yield aminomethoxysilanes, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxytriphenylsilane and its derivatives are influenced by their molecular structure. For instance, the presence of methoxy and phenyl groups can affect the solubility, boiling point, and reactivity of the compound. The methoxy groups in certain derivatives are not in conjugation with the acceptor, which can lead to red-shifted absorption and emissions . Nuclear magnetic resonance (NMR) and hydrogen-bonding data provide insights into the behavior of siloxane and methoxysilane derivatives, which can be useful for understanding their interactions with other molecules .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

  • Methoxytriphenylsilane plays a role in pharmacokinetic studies. For instance, it was involved in the identification of a major metabolite of danshensu (a component of Salvia miltiorrhiza used in treating cardiovascular diseases) in rat urine. This work highlights the application of methoxy derivatives in understanding drug metabolism and efficacy (Wang et al., 2015).

Material Science and Polymer Research

  • In material science, methoxytriphenylsilane derivatives have been utilized in synthesizing side chain discotic polysiloxane with triphenylene moieties. This study explores their application in optoelectronic devices due to their unique phase behavior and thermooptical properties (Makowski et al., 2015).

Analytical Chemistry

  • Methoxytriphenylsilane derivatives are also significant in analytical chemistry. They have been used in differentiating homologous and regioisomeric methoxy-cathinone derivatives using techniques like GC–MS, MS/MS, and GC–IR. This demonstrates their role in forensic and drug analysis (Abiedalla et al., 2016).

Wound Healing and Biomedical Applications

  • In the biomedical field, methoxy derivatives are explored for their potential in wound healing. For example, polyurethane/siloxane-based wound dressing membranes, incorporating methoxysilane functional aniline tetramer (AT) moieties, have shown promising results for stimulating wound healing due to their antimicrobial and antioxidant properties (Gharibi et al., 2015).

Safety And Hazards

The safety data sheet for Methoxytriphenylsilane indicates that it has certain hazards associated with its use . It’s important to handle it with appropriate safety measures.

Future Directions

While specific future directions for Methoxytriphenylsilane are not available, advancements in the field of chemistry often lead to new applications and directions for various compounds .

properties

IUPAC Name

methoxy(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18OSi/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVGDZNDSIUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171358
Record name Methoxytriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxytriphenylsilane

CAS RN

1829-41-0
Record name 1,1′,1′′-(Methoxysilylidyne)tris[benzene]
Source CAS Common Chemistry
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Record name Methoxytriphenylsilane
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Record name Methoxytriphenylsilane
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Record name Methoxytriphenylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
JO Bauer - Zeitschrift für anorganische und allgemeine Chemie, 2021 - Wiley Online Library
Weak intermolecular interactions play a major role in structure formation of molecular crystals. Trimethoxy(1‐naphthyl)silane (1), the first one‐component single‐crystalline …
Number of citations: 10 onlinelibrary.wiley.com
H Gilman, GD Lichtenwalter - Journal of the American Chemical …, 1960 - ACS Publications
… A case of apparent dimorphism for methoxytriphenylsilane is discussed, Silylamines derived … Methoxytriphenylsilane from Chlorotriphenylsilane and Sodium Methoxide.—To a solution …
Number of citations: 5 pubs.acs.org
RL Schowen, KS Latham Jr - Journal of the American Chemical …, 1966 - ACS Publications
Phenoxytriphenylsilane (I) reacts with appropriately buffered solutions of methanol to form phenol and methoxytriphenylsilane according to the kinetic law given in eq 1, where ku k2, …
Number of citations: 22 pubs.acs.org
PR Jones, TF Bates, AF Cowley… - Journal of the American …, 1986 - ACS Publications
… 1 We now report that the reaction between (£)-or (Z)-l and methoxytriphenylsilane is also stereospecific and the first unequivocal evidence that the reactionbetween alkoxysilanes and …
Number of citations: 15 pubs.acs.org
Z Wang, X Wang, Y Nishihara - Catalysts, 2019 - mdpi.com
… Next, we hypothesized that this PPh 3 -assisted transformation might proceed via methoxytriphenylsilane (Ph 3 SiOMe) as the intermediate [43]. When we carried out the reaction …
Number of citations: 11 www.mdpi.com
TF Bates - 1988 - elibrary.ru
… An x-ray crystal structure of the methoxytriphenylsilane adduct of the E-silene confirmed its relative configuration as (R, S) or (S, R). This demonstrated that the addition of alkoxysilanes …
Number of citations: 0 elibrary.ru
CG Swain, KR Poerschke, W Ahmed… - Journal of the …, 1974 - ACS Publications
… show data for the hydrolysis of methoxytriphenylsilane. This reaction, studied by loss of the tritium-labeled methoxyl group into the solvent rather than by the spectrophotometric …
Number of citations: 22 pubs.acs.org
VK Gupta, S Satish, IS Bhardwaj - Journal of Macromolecular …, 1994 - Taylor & Francis
Supported titanium catalysts are prepared by the reactions of magnesium ethoxide and excess titanium tetrachloride with or without an internal Lewis base, dibutyl phthalate. The …
Number of citations: 16 www.tandfonline.com
H Watanabe, KI Awano, M Ohmori, N Kodama… - Journal of …, 1980 - Elsevier
… GLC analysis of the reaction mixture ‘Indicated that the reaction gave methoxytriphenylsilane, benzene, biphenyl and azobenzene in yields of 80,74,X3 and 4%, respectively (Table 2, …
Number of citations: 8 www.sciencedirect.com
Y Bo, S Singh, HQ Duong, C Cao, SMN Sieburth - Organic letters, 2011 - ACS Publications
A five-step assembly of silicon-protected dipeptide mimics from commercially available reagents is described. This methodology makes silanediol protease inhibitors readily available …
Number of citations: 48 pubs.acs.org

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